molecular formula C21H21NO5S B224608 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid

2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid

Cat. No. B224608
M. Wt: 399.5 g/mol
InChI Key: QAPIKRGCSOFYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid, also known as BNSA, is a chemical compound that has been widely used in scientific research due to its unique properties. BNSA is a sulfonamide derivative that has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In We will also discuss the biochemical and physiological effects of BNSA, its advantages and limitations for lab experiments, and list future directions for research.

Mechanism Of Action

2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the enzyme from converting arachidonic acid into inflammatory prostaglandins. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid also inhibits angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF). The mechanism of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's anti-viral activity is not fully understood but is thought to involve the inhibition of viral replication.

Biochemical And Physiological Effects

2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects in vitro and in vivo. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to decrease the production of inflammatory prostaglandins in animal models of inflammation. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells in animal models of cancer. Additionally, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to reduce the replication of viruses in cell culture.

Advantages And Limitations For Lab Experiments

2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has several advantages for lab experiments. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid is a small molecule that can easily penetrate cell membranes and reach its target. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid is also relatively stable and can be stored for long periods of time. However, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has some limitations for lab experiments. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid can be toxic at high concentrations and can interfere with other cellular processes. Additionally, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid. One area of research is the development of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid analogs with improved pharmacological properties. Another area of research is the investigation of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's anti-inflammatory and anti-cancer effects in animal models of disease. Additionally, the mechanism of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's anti-viral activity needs to be further elucidated. Finally, the development of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid-based drugs for the treatment of inflammation, cancer, and viral infections is an important area of research.

Synthesis Methods

The synthesis of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid involves the reaction of 4-nitro-1-naphthol with butylamine to form 4-butoxy-1-naphthol. The 4-butoxy-1-naphthol is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonate ester. The sulfonate ester is then reacted with ammonium carbonate to form 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid.

Scientific Research Applications

2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been used in scientific research for its anti-inflammatory, anti-cancer, and anti-viral properties. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.

properties

Product Name

2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid

Molecular Formula

C21H21NO5S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[(4-butoxynaphthalen-1-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C21H21NO5S/c1-2-3-14-27-19-12-13-20(16-9-5-4-8-15(16)19)28(25,26)22-18-11-7-6-10-17(18)21(23)24/h4-13,22H,2-3,14H2,1H3,(H,23,24)

InChI Key

QAPIKRGCSOFYCX-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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